![molecular formula C7H8N2O2 B178834 2-(2-Aminopyridin-3-yl)acetic acid CAS No. 101860-97-3](/img/structure/B178834.png)
2-(2-Aminopyridin-3-yl)acetic acid
Overview
Description
2-(2-Aminopyridin-3-yl)acetic acid is a chemical compound with the molecular formula C7H8N2O2 .
Synthesis Analysis
The synthesis of 2-(2-Aminopyridin-3-yl)acetic acid and its derivatives has been a subject of research. A study discusses the efficient procedure for synthesizing different types of aminopyridine derivatives . Another study mentions the synthesis of substituted imidazo pyridin-3-yl-acetic acids based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis
The molecular structure of 2-(2-Aminopyridin-3-yl)acetic acid can be represented by the InChI code1S/C7H8N2O2/c8-7-5(4-6(10)11)2-1-3-9-7/h1-3H,4H2,(H2,8,9)(H,10,11)
and the InChI key XIOPEJHJRPVVDJ-UHFFFAOYSA-N
. The compound has a molecular weight of 152.15 g/mol . Physical And Chemical Properties Analysis
2-(2-Aminopyridin-3-yl)acetic acid has a molecular weight of 152.15 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4. The compound has a rotatable bond count of 2. Its exact mass and monoisotopic mass are 152.058577502 g/mol. The compound has a topological polar surface area of 76.2 Ų. It has a heavy atom count of 11 .Scientific Research Applications
Reactivity and Synthesis
Synthesis of Ethyl 2-(3-Aryl Imidazo[1,2-a]pyridin-2-yl)acetates and Ethyl 3-Aryl-3-(pyridin-2-ylamino)propanoates
2-aminopyridine is used for synthesizing these compounds, showing its importance in organic synthesis processes (Asadi et al., 2021).
Formation of 2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl Acetic Acids
Research indicates the use of 2-aminopyridines in the acylation process, highlighting its role in the formation of complex organic structures (Chui et al., 2004).
Crystallographic and Molecular Studies
Crystal Structure Analysis
Studies on the crystal structure of compounds related to 2-aminopyridine provide insights into the molecular interactions and networks in pyridine herbicides (Park et al., 2016).
Molecular Orbital Calculations
Investigations into the molecular interactions of 2-aminopyridine with acetic acid show its relevance in understanding tautomerization and proton-transfer processes (Inuzuka & Fujimoto, 1992).
Medicinal Chemistry Applications
Synthesis of Potential Anticancer Agents
Research on synthesizing pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, involving 2-aminopyridine, highlights its potential in developing anticancer drugs (Temple et al., 1983).
Synthesis of β-3 Adrenergic Receptor Agonist
An alternate synthesis method for a β-3 receptor agonist, utilizing 2-aminopyridine, emphasizes its role in the synthesis of important pharmaceuticals (Scott et al., 2004).
HIV-1 Integrase Inhibitors
2-(Quinolin-3-yl) acetic acid derivatives, related to 2-aminopyridine, are being studied for their potential as HIV-1 integrase inhibitors (Kessl et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-(2-aminopyridin-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-7-5(4-6(10)11)2-1-3-9-7/h1-3H,4H2,(H2,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOPEJHJRPVVDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201307332 | |
Record name | 2-Amino-3-pyridineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201307332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminopyridin-3-yl)acetic acid | |
CAS RN |
101860-97-3 | |
Record name | 2-Amino-3-pyridineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101860-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-3-pyridineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201307332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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